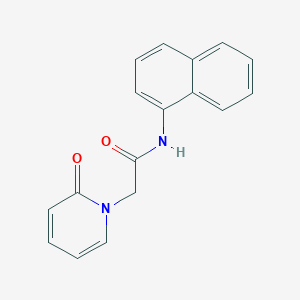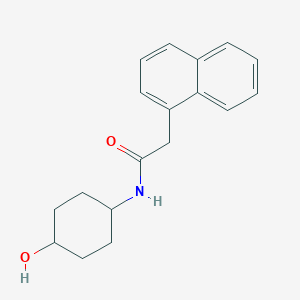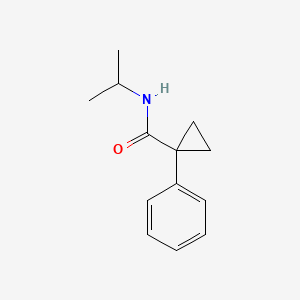![molecular formula C12H16N2O2 B7474074 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide, also known as DMOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. DMOB is a small molecule that belongs to the class of benzamides and has been shown to exhibit anticancer properties in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and have been implicated in the development and progression of cancer. By inhibiting HDAC activity, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide may alter the expression of genes involved in cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in angiogenesis, the process of forming new blood vessels. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to modulate the immune response by increasing the production of cytokines, molecules that regulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes and reach its target inside the cell. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is also stable under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. One area of research is the identification of the specific HDAC isoforms that are targeted by 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. This information could help in the development of more selective HDAC inhibitors with fewer side effects. Another area of research is the evaluation of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the development of more efficient synthesis methods for 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide could lead to its wider use in preclinical and clinical studies.
Synthesemethoden
The synthesis of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-(methylamino)acetaldehyde dimethyl acetal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, melanoma, and prostate cancer. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-4-6-10(9(8)2)12(16)14-7-11(15)13-3/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPULUBIUQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)



![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)


![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
